N-Allyl-2-bromoisovaleramide
Overview
Description
N-Allyl-2-bromoisovaleramide is an organic compound with the molecular formula C8H14BrNO It is a brominated derivative of isovaleramide, featuring an allyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-2-bromoisovaleramide can be synthesized through the bromination of N-allyl isovaleramide. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) and light to initiate the reaction . The reaction proceeds via an allylic bromination mechanism, where the bromine atom is introduced at the allylic position adjacent to the double bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-bromoisovaleramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The allylic position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-allyl isovaleramide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: N-allyl-2-hydroxyisovaleramide or N-allyl-2-aminoisovaleramide.
Oxidation: N-allyl-2-oxo-isovaleramide.
Reduction: N-allyl isovaleramide.
Scientific Research Applications
N-Allyl-2-bromoisovaleramide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Allyl-2-bromoisovaleramide involves its interaction with molecular targets through its bromine and allyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the allyl group can undergo various transformations, including oxidation and reduction. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-2-bromobenzamide
- N-Allyl-2-iodobenzamide
- N-Allyl-2-chloro-4-nitrobenzamide
Uniqueness
N-Allyl-2-bromoisovaleramide is unique due to its specific structure, which combines the properties of an allyl group and a brominated isovaleramide. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-methyl-N-prop-2-enylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-4-5-10-8(11)7(9)6(2)3/h4,6-7H,1,5H2,2-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCYFCHRAPWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266938 | |
Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-59-6 | |
Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC60157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-methyl-N-2-propen-1-ylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ALLYL-2-BROMOISOVALERAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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